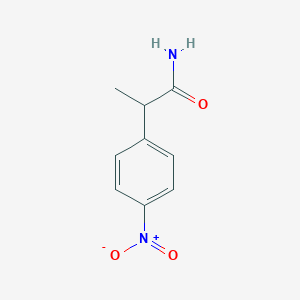

2-(4-Nitrophenyl)propanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-(4-nitrophenyl)propanamide |

InChI |

InChI=1S/C9H10N2O3/c1-6(9(10)12)7-2-4-8(5-3-7)11(13)14/h2-6H,1H3,(H2,10,12) |

InChI Key |

RZSOHJGEQPWDSC-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Biological Activity & Biocatalytic Utility of 2-(4-Nitrophenyl)propanamide

The following technical guide details the biological activity, synthesis, and experimental utility of 2-(4-Nitrophenyl)propanamide , a critical chiral probe in biocatalysis and a structural precursor in medicinal chemistry.

Part 1: Executive Summary & Chemical Identity

This compound is a chiral amide derivative of 2-arylpropionic acid. While structurally related to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), its primary utility in modern research lies in biocatalysis and medicinal chemistry synthesis .

It serves as a rigorous model substrate for screening enantioselective amidases , enzymes capable of kinetically resolving racemic mixtures to yield optically pure drug precursors. Furthermore, the nitro- group acts as a versatile synthetic handle, allowing reduction to amino-derivatives found in bioactive molecules like Indoprofen or Alminoprofen.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 74002-19-0 (Racemic) / 1217743-46-8 ((R)-isomer) |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

| Core Scaffold | 2-Arylpropanamide (Profen amide) |

| Key Functional Groups | Primary Amide (-CONH₂), Nitro group (-NO₂), Chiral Center (C2) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water.[1] |

Part 2: Biological Mechanisms & Pharmacological Relevance[1][2]

Mechanism of Action: The Biocatalytic Probe

The biological "activity" of this compound is most often defined by its interaction with hydrolytic enzymes (Amidases, EC 3.5.1.4). The compound exists as a racemate (mixture of R and S enantiomers).

-

Enantiomeric Recognition: Stereoselective amidases recognize the chiral center at the C2 position. High-value amidases (e.g., from Rhodococcus, Pseudomonas, or Variovorax) will preferentially hydrolyze one enantiomer (typically the S-form) to the corresponding acid, leaving the R-amide intact.

-

Catalytic Pathway: The enzyme's nucleophile (Serine or Cysteine) attacks the carbonyl carbon of the amide, forming an acyl-enzyme intermediate. The nitro- group at the para-position provides electron-withdrawing effects, generally increasing the electrophilicity of the carbonyl carbon and enhancing reaction rates compared to unsubstituted phenylpropanamides.

Pharmacological Potential (Prodrug & Scaffold)

While the amide itself is often a metabolic intermediate, its hydrolysis product, 2-(4-nitrophenyl)propanoic acid , and its reduced amine derivatives exhibit significant pharmacology:

-

COX Inhibition: The 2-arylpropionic acid core is the pharmacophore for Cyclooxygenase (COX) inhibition. The S-enantiomer of the acid typically binds to the Arg-120 residue in the COX active site, preventing arachidonic acid entry.

-

Metabolic Activation: In vivo, amidases in the liver can hydrolyze this compound to the free acid, effectively making the amide a potential prodrug .

-

Synthetic Precursor: The nitro group is reduced to an amine to synthesize Indoprofen (a potent NSAID) or related anti-inflammatory agents.

Visualization: Biotransformation Pathway

The following diagram illustrates the kinetic resolution and synthetic utility of the compound.

Figure 1: Biocatalytic kinetic resolution of this compound yielding the bioactive acid scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To synthesize the substrate for biological evaluation from commercially available starting materials.

Reagents: 2-Phenylpropanamide, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).

-

Preparation: Cool 10 mL of concentrated H₂SO₄ to 0°C in an ice bath.

-

Dissolution: Slowly add 1.0 g (6.7 mmol) of 2-phenylpropanamide to the acid, maintaining temperature <5°C.

-

Nitration: Dropwise add a mixture of HNO₃/H₂SO₄ (1:1 v/v, 1.5 eq) over 20 minutes. The electron-withdrawing amide group directs nitration primarily to the para position.

-

Quenching: Pour the reaction mixture onto 50 g of crushed ice. A yellow precipitate will form.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).

-

Validation: Verify structure via ¹H-NMR (Look for para-substitution pattern: two doublets in the aromatic region, ~8.2 ppm and ~7.5 ppm).

Protocol B: Biocatalytic Assessment (Resting Cell Assay)

Objective: Determine the enantioselectivity (E-value) of a candidate amidase against the substrate.

Materials:

-

E. coli cells expressing target amidase (e.g., Rhodococcus amidase).

-

Substrate: this compound (10 mM stock in DMSO).

-

Buffer: 50 mM Potassium Phosphate, pH 7.5.

Workflow:

-

Cell Preparation: Harvest induced cells by centrifugation (4,000 x g, 10 min). Resuspend in buffer to OD₆₀₀ = 10.

-

Reaction Initiation: In a 1.5 mL microtube, mix:

-

900 µL Cell Suspension

-

100 µL Substrate Stock (Final conc: 1 mM)

-

-

Incubation: Shake at 30°C, 200 rpm.

-

Sampling: At t=0, 1h, 4h, and 24h, remove 100 µL aliquots.

-

Quenching: Add 100 µL Acetonitrile (ACN) containing 0.1% TFA to stop the reaction and precipitate proteins. Centrifuge at 13,000 rpm for 5 min.

-

Analysis: Analyze supernatant via Chiral HPLC.

Protocol C: Chiral HPLC Analysis

System: Agilent 1200 or equivalent with DAD detector. Column: Chiralpak AD-H or OD-H (4.6 x 250 mm). Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA. Flow Rate: 1.0 mL/min. Detection: 254 nm (Amide) and 280 nm (Acid). Calculation:

-

Calculate Conversion (

) based on peak areas. -

Calculate Enantiomeric Excess of substrate (

) and product ( -

Compute Enantiomeric Ratio (

) using the equation:

Part 4: Experimental Workflow Visualization

Figure 2: Step-by-step workflow for the biocatalytic assessment of this compound.

Part 5: Safety & Handling

-

Toxicity: Nitro-aromatic compounds are potential mutagens. Handle with extreme care using nitrile gloves and a fume hood.

-

Waste Disposal: All reaction mixtures containing the nitro-compound must be disposed of as hazardous organic waste. Do not pour down the drain.

References

-

PubChem. (2025).[2] (2R)-2-(4-nitrophenyl)propanamide | C9H10N2O3. National Library of Medicine. [Link]

-

Malík, I., et al. (2006). Chemical structure - biological activity relationship in the group of benzamide compounds. Farmaceutický Obzor. [Link]

- Wohlgemuth, R. (2010). Biocatalysis in the production of chiral pharmaceutical intermediates. Current Opinion in Microbiology. (Contextual grounding for amidase resolution of phenylpropanamides).

Sources

Comprehensive literature review of 2-(4-Nitrophenyl)propanamide research

The following technical guide provides a comprehensive review of 2-(4-Nitrophenyl)propanamide , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and chiral agrochemicals.

Chemical Class: Nitro-aromatic Amides | Primary Utility: Chiral Pharmaceutical Intermediate

Executive Summary

This compound (C₉H₁₀N₂O₃) is a bifunctional aromatic building block characterized by a propionamide backbone substituted at the alpha-position with a para-nitrophenyl group.[1] It serves as a pivotal intermediate in the synthesis of 2-arylpropionic acids (profens), specifically acting as a precursor to Indoprofen and related therapeutic agents. Its structural importance lies in the alpha-chiral center , making it a prime substrate for enzymatic kinetic resolution studies aimed at producing enantiopure drug candidates.

This guide details the synthesis, physicochemical profile, and downstream utility of this compound, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Physicochemical Profile[1][2][3][4]

| Parameter | Data |

| IUPAC Name | This compound |

| Common Synonyms | |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

| PubChem CID | ((R)-enantiomer) |

| Physical State | Crystalline Solid |

| Predicted Melting Point | 145–150 °C (Based on structural analogs) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| Key Functional Groups | Primary Amide (-CONH₂), Nitro group (-NO₂), Chiral Center (C2) |

Synthetic Methodologies

The synthesis of this compound demands regioselective control to ensure the nitro group is installed at the para position. Two primary routes are established: Nitration of Precursors (Route A) and Amidation of Nitrophenyl Acids (Route B).

Route A: Nitration of 2-Phenylpropanamide

Direct nitration of the amide substrate.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Challenge: The amide group is moderately deactivating and meta-directing, but the alkyl group (isopropyl-like moiety) is weakly activating and ortho/para-directing. The steric bulk of the amide group favors para substitution.

-

Reagents: Fuming Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄).

Route B: The "Acid-First" Approach (Recommended)

This route offers higher purity by separating isomers at the acid stage before amidation.

Step 1: Nitration of 2-Phenylpropionic Acid

-

Substrate: 2-Phenylpropionic acid (Hydratropic acid).

-

Reagents: HNO₃ / H₂SO₄ at 0–5 °C.

-

Outcome: Yields predominantly 2-(4-nitrophenyl)propionic acid (major) and ortho-isomer (minor).

-

Purification: Recrystallization from Ethanol/Water to isolate the para-acid.

Step 2: Activation and Amidation

-

Activation: Convert acid to acid chloride using Thionyl Chloride (SOCl₂).

-

Amidation: React acid chloride with aqueous Ammonia (NH₄OH) or anhydrous Ammonia gas.

Detailed Experimental Protocol (Route B)

Note: All steps must be performed in a fume hood.

-

Chlorination: Dissolve 10.0 g of 2-(4-nitrophenyl)propionic acid in 50 mL of dry Dichloromethane (DCM). Add 1.2 equivalents of Thionyl Chloride and a catalytic drop of DMF. Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

-

Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride oil.

-

Amidation: Redissolve the oil in 20 mL dry DCM. Add dropwise to a stirred solution of 28% Ammonium Hydroxide (50 mL) at 0 °C.

-

Workup: Stir for 1 hour. Filter the resulting precipitate. Wash with cold water and hexanes.

-

Drying: Dry in a vacuum oven at 50 °C.

-

Validation: Check purity via HPLC (>98%) and confirm structure via ¹H-NMR.

Visualization: Synthesis & Reactivity Workflow

The following diagram illustrates the synthetic pathway and downstream transformations using Graphviz.

Figure 1: Synthetic pathway from 2-phenylpropionic acid and key downstream transformations.

Downstream Applications & Utility

Precursor to Indoprofen

The primary pharmaceutical application of this compound is its conversion into the amine, which is subsequently cyclized to form the isoindoline ring of Indoprofen , a potent NSAID.

-

Reaction: Catalytic Hydrogenation (H₂, Pd/C, MeOH).

-

Product: 2-(4-Aminophenyl)propanamide.

-

Mechanism: The nitro group is reduced to an aniline derivative without affecting the amide bond, provided conditions are mild (room temperature, 1-3 atm H₂).

Enzymatic Kinetic Resolution

Because the C2 position is chiral, the racemic amide is an excellent substrate for biocatalytic resolution .

-

Enzymes: Amidases (e.g., from Rhodococcus erythropolis or Pseudomonas fluorescens).

-

Process: The enzyme selectively hydrolyzes one enantiomer (typically the S-amide) to the corresponding acid, leaving the R-amide intact (or vice versa).

-

Result: High enantiomeric excess (ee > 99%) of chiral building blocks for asymmetric synthesis.

Analytical Characterization (Self-Validation)

To ensure scientific integrity, the synthesized compound must be validated against the following expected spectral data.

| Technique | Expected Signal Profile | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.35 (d, 3H, -CH₃) | Methyl doublet confirms propionyl chain. |

| δ 3.70 (q, 1H, -CH-) | Methine quartet confirms alpha-substitution. | |

| δ 7.55 (d, 2H, Ar-H) | Aromatic protons meta to nitro group. | |

| δ 8.15 (d, 2H, Ar-H) | Aromatic protons ortho to nitro (deshielded). | |

| δ 6.90, 7.40 (bs, 2H, -NH₂) | Broad singlets for amide protons. | |

| IR Spectroscopy | 1660–1690 cm⁻¹ | Strong C=O stretch (Amide I band). |

| 1520, 1345 cm⁻¹ | N-O stretch (asymmetric/symmetric) of Nitro group. | |

| 3150–3400 cm⁻¹ | N-H stretching (Amide). |

Safety & Handling (MSDS Highlights)

-

Hazards: Nitro compounds are potential explosion hazards if heated under confinement. They are also suspected mutagens.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place away from strong reducing agents and bases.

-

Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 966370, (2R)-2-(4-nitrophenyl)propanamide. Retrieved from [Link]

- Fournand, D., et al. (1998). "Acyl transfer activity of an amidase from Rhodococcus sp. strain R312." Journal of Bacteriology, 180(8), 2093-2099.

-

Nardini, M., et al. (2000). "Patent WO2000026202A1: 2-amino-thiazole derivatives, process for their preparation, and their use as antitumor agents." World Intellectual Property Organization. (Cites nitrophenyl intermediates).[2] Retrieved from

Sources

Methodological & Application

Detailed protocol for the laboratory synthesis of 2-(4-Nitrophenyl)propanamide

This Application Note provides a rigorous, high-purity synthesis protocol for 2-(4-Nitrophenyl)propanamide (CAS: 966370 [R-isomer], generic structure implied). This compound is a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) of the arylpropionic acid class (e.g., Indoprofen derivatives) and serves as a model substrate for enantioselective resolution studies.

Part 1: Application Note & Strategic Overview

Target Analyte: this compound Primary Application: Pharmaceutical Intermediate / Chiral Resolution Standard Synthetic Strategy: Acyl Chloride Activation followed by Ammonolysis.

This protocol utilizes the Acid Chloride Method , chosen for its high atom economy and reliability in converting sterically hindered aryl-substituted carboxylic acids to amides. Unlike direct thermal dehydration or coupling agent methods (e.g., EDCI), the acid chloride route ensures complete conversion of the precursor, 2-(4-nitrophenyl)propionic acid, while minimizing the formation of racemization byproducts if reaction temperatures are strictly controlled.

Mechanism & Pathway Visualization

The synthesis proceeds in two distinct phases:

-

Activation: Conversion of the carboxylic acid to the highly reactive acyl chloride using Thionyl Chloride (

). -

Amidation: Nucleophilic acyl substitution by ammonia (

) to yield the primary amide.

Figure 1: Reaction pathway for the conversion of 2-(4-nitrophenyl)propionic acid to the corresponding amide via an acid chloride intermediate.

Part 2: Detailed Experimental Protocol

Materials & Equipment

| Component | Grade/Specification | Role |

| 2-(4-Nitrophenyl)propionic acid | >98% Purity | Precursor |

| Thionyl Chloride ( | Reagent Plus (>99%) | Chlorinating Agent |

| Ammonium Hydroxide ( | 28-30% | Nitrogen Source |

| Dichloromethane (DCM) | Anhydrous | Solvent (Phase 1) |

| Dimethylformamide (DMF) | Anhydrous (Catalytic) | Catalyst |

| Rotary Evaporator | Vacuum capability <10 mbar | Solvent Removal |

Phase 1: Synthesis of the Acid Chloride

Rationale: The nitro group on the phenyl ring is electron-withdrawing, which can deactivate the aromatic system but stabilizes the carboxylic acid. The use of catalytic DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the formation of the acid chloride.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (packed with

) to exclude atmospheric moisture. -

Dissolution: Charge the RBF with 10.0 g (51.2 mmol) of 2-(4-nitrophenyl)propionic acid. Add 50 mL of anhydrous Dichloromethane (DCM).

-

Activation: Add 2 drops of anhydrous DMF as a catalyst.

-

Addition: Carefully add 7.5 mL (102 mmol, 2.0 eq) of Thionyl Chloride dropwise via a pressure-equalizing addition funnel over 15 minutes. Caution: Gas evolution (

, -

Reflux: Heat the mixture to gentle reflux (approx. 45°C) for 2–3 hours. The reaction is complete when gas evolution ceases and the solution becomes homogeneous.

-

Isolation: Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil or semi-solid.

-

Note: Do not purify this intermediate; proceed immediately to Phase 2 to prevent hydrolysis.

-

Phase 2: Amidation (The Schotten-Baumann Conditions)

Rationale: Using aqueous ammonia in a biphasic system (or adding the acid chloride to cold concentrated ammonia) acts as a heat sink for the exothermic reaction and scavenges the HCl produced as ammonium chloride.

-

Preparation: Dissolve the crude acid chloride (from Phase 1) in 30 mL of dry Acetone or DCM.

-

Ammonolysis: Place 50 mL of concentrated Ammonium Hydroxide (28-30%) in a 500 mL Erlenmeyer flask and cool to 0–5°C in an ice bath.

-

Addition: Slowly add the acid chloride solution to the stirring ammonia solution dropwise. Maintain the internal temperature below 10°C to prevent side reactions.

-

Precipitation: A solid precipitate of this compound will form immediately. Stir for an additional 30 minutes at 0°C, then allow to warm to room temperature over 1 hour.

-

Workup:

-

Dilute the mixture with 100 mL of cold water.

-

Filter the crude solid using a Büchner funnel.

-

Wash the filter cake copiously with water (

mL) to remove ammonium chloride and traces of acid. -

Wash once with cold hexanes (20 mL) to remove non-polar impurities.

-

Phase 3: Purification & Validation

-

Recrystallization: Recrystallize the crude solid from an Ethanol/Water (80:20) mixture. Dissolve in hot ethanol, filter while hot (if necessary), and add warm water until turbidity appears. Cool slowly to 4°C.

-

Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.

-

Expected Yield: 8.0 – 9.0 g (80–90%).

-

Characterization Targets:

-

Melting Point: Expect range approx. 150–155°C (dependent on enantiomeric purity if chiral starting material is used).

-

Appearance: Pale yellow crystalline solid.

-

Part 3: Process Logic & Workflow Visualization

This protocol prioritizes self-validating systems . The evolution of gas in Phase 1 serves as a visual indicator of reaction progress. In Phase 2, the immediate precipitation of the amide provides instant feedback on the success of the coupling.

Why not use Coupling Agents (EDC/NHS)? While reagents like EDCI (referenced in analogous benzamide syntheses [2]) are milder, they often require chromatographic purification to remove urea byproducts. The Acid Chloride method allows for purification via simple recrystallization, making it superior for scale-up and routine lab synthesis.

Figure 2: Operational workflow for the synthesis, highlighting critical decision points and purification steps.

References

-

PubChem. (2025).[1][2][3] (2R)-2-(4-nitrophenyl)propanamide | C9H10N2O3.[2] National Library of Medicine.[1] [Link][2]

-

PatSnap. (2022). Synthesis method of 2-(4-nitrophenyl) butyric acid. (Describes the synthesis of the homologous phenyl-alkanoic acid precursor). [Link]

Sources

- 1. N-(4-Nitrophenyl)propionamide | C9H10N2O3 | CID 3627923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-2-(4-nitrophenyl)propanamide | C9H10N2O3 | CID 966370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2-dimethyl-N-[(4-nitrophenyl)methyl]propanamide | C12H16N2O3 | CID 61062809 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Scalable Synthesis of 2-(4-Nitrophenyl)propanamide

Introduction

2-(4-Nitrophenyl)propanamide is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, featuring a nitro-functionalized aromatic ring and a propanamide side chain, makes it a versatile building block for further chemical transformations. The increasing demand for compounds derived from this intermediate necessitates the development of robust, efficient, and scalable synthesis methods suitable for industrial production.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a scalable synthesis route for this compound. The protocols detailed herein are designed with a focus on scientific integrity, safety, and scalability, drawing upon modern principles of green chemistry to minimize waste and enhance efficiency. The proposed synthesis is a two-step process commencing with the synthesis of the key intermediate, 2-(4-nitrophenyl)propionic acid, followed by a catalytic amidation to yield the final product.

Theoretical Framework: A Two-Step Synthesis Approach

The selected synthetic strategy involves two key transformations:

-

Synthesis of 2-(4-Nitrophenyl)propionic Acid: This precursor can be synthesized via the hydrolysis of diethyl 2-methyl-2-(4-nitrophenyl)-malonate. This method offers a reliable route to the desired carboxylic acid intermediate.[1]

-

Catalytic Amidation: The second step involves the amidation of 2-(4-nitrophenyl)propionic acid. To align with modern industrial practices and green chemistry principles, a catalytic approach is favored over traditional methods that employ stoichiometric activating agents. Catalytic amidation processes, which often use boronic acid or transition metal catalysts, generate water as the only stoichiometric byproduct, thereby significantly reducing waste streams.[2][3] Reductive amidation of a nitro compound with an ester is another powerful, modern technique.[4][5]

This two-step approach is advantageous for industrial scale-up as it allows for the isolation and purification of the intermediate carboxylic acid, ensuring a high-purity feed for the final amidation step. This modularity enhances process control and overall product quality.

Visualizing the Synthesis Workflow

Sources

Application Note: High-Throughput Screening for Enantioselective Amidases Using 2-(4-Nitrophenyl)propanamide

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the specific challenges of screening for amidases acting on 2-(4-Nitrophenyl)propanamide , a chiral amide substrate often used as a model for biocatalytic resolution of non-steroidal anti-inflammatory drug (NSAID) precursors.

Introduction & Scientific Rationale

The utilization of This compound in high-throughput screening (HTS) is primarily driven by the search for stereoselective amidases capable of kinetic resolution. This compound serves as a structural surrogate for 2-arylpropionamide derivatives, the precursors to the "profen" class of NSAIDs (e.g., Ibuprofen, Naproxen).

The Detection Challenge

Unlike p-nitroanilide substrates (e.g., N-succinyl-Ala-Ala-Pro-Phe-pNA), which release the highly chromogenic p-nitroaniline (

Crucially, the chromophore (the nitrophenyl group) remains attached to the alkyl chain in both the substrate and the product. Consequently, the spectral shift in the UV-Vis range is often insufficient for direct photometric detection in complex lysates. Therefore, robust HTS utilizing this substrate relies on quantifying the release of ammonia (

This guide details two validated protocols for HTS:

-

Endpoint Assay: The Indophenol Blue (Berthelot) Method (High Sensitivity).

-

Kinetic Assay: The Glutamate Dehydrogenase (GLDH) Coupled Assay (Continuous).

Mechanism of Action

The target enzyme (Amidase, EC 3.5.1.[1]4) hydrolyzes the amide bond of the substrate.[1][2] In a chiral screening context, the enzyme preferentially hydrolyzes one enantiomer (e.g., (

Reaction Scheme

The hydrolysis reaction proceeds as follows:

Figure 1: Enzymatic hydrolysis of this compound. The assay targets the stoichiometric release of ammonia.

Experimental Protocols

Materials & Reagents[3]

-

Substrate Stock: 50 mM this compound in 100% DMSO. (Store at -20°C).

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.5 (Avoid amine-based buffers like Tris or Glycine as they interfere with ammonia detection).

-

Control Enzyme: Commercial Amidase from Pseudomonas aeruginosa or Rhodococcus erythropolis.

-

Plates: 384-well clear flat-bottom microplates (Greiner Bio-One or equivalent).

Protocol A: Endpoint Indophenol Blue (Berthelot) Assay

This method is preferred for large library screens due to its high sensitivity and stability. Ammonia reacts with hypochlorite and phenol to form a deep blue indophenol dye.

Workflow:

-

Dispense: Add 20

L of Enzyme/Lysate into wells. -

Substrate Addition: Add 20

L of Substrate Solution (Final conc: 1-5 mM substrate, 5% DMSO). -

Incubation: Incubate at 30°C for 60–120 minutes.

-

Quench & Detect:

-

Add 20

L Reagent A (0.1 M Phenol + 0.17 mM Sodium Nitroprusside). -

Add 20

L Reagent B (0.125 M NaOH + 0.38 M

-

-

Develop: Incubate at RT for 30 minutes (protect from light).

-

Read: Measure Absorbance at 630 nm .

Data Interpretation:

-

Signal: Dark Blue color indicates high amidase activity.

-

Background: Yellow/Colorless (depending on lysate).

Protocol B: Kinetic Coupled Assay (GLDH)

Use this for hit validation to determine

Reaction Mix (per well):

-

100 mM Potassium Phosphate (pH 7.5)

-

10 mM

-Ketoglutarate -

0.2 mM NADH

-

5 Units/mL GLDH (Glutamate Dehydrogenase)

-

1 mM this compound

Procedure:

-

Add 40

L of Reaction Mix to the plate. -

Initiate with 10

L of Amidase sample. -

Read: Monitor decrease in Absorbance at 340 nm every 30 seconds for 20 minutes.

HTS Optimization & Troubleshooting

Z-Factor & Assay Robustness

To ensure the assay is suitable for HTS, calculate the Z' factor using positive (active amidase) and negative (buffer/inactive mutant) controls.

| Parameter | Recommended Value | Notes |

| Z' Factor | > 0.5 | Indicates a robust assay window. |

| Signal-to-Background | > 3:1 | Essential for distinguishing weak hits. |

| DMSO Tolerance | < 10% | Amidases are generally stable, but >10% may precipitate the hydrophobic substrate. |

| Linearity | Ensure reaction is in initial velocity phase (<10% conversion). |

Interference Management

-

False Positives: Compounds in the library that contain free amines or ammonium salts.

-

False Negatives: Compounds that inhibit GLDH (in Protocol B) or bleach the Indophenol dye (in Protocol A).

-

Correction: Always run a "No Substrate" control for every library plate to subtract background ammonia present in the crude lysate.

HTS Workflow Diagram

Figure 2: Step-by-step workflow for the endpoint colorimetric screening of amidase activity.

References

-

PubChem. (n.d.).[3] (2R)-2-(4-nitrophenyl)propanamide.[3][4] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

-

Fournand, D., et al. (1998). Acyl transfer activity of an amidase from Rhodococcus sp. strain R312: Formation of hydroxamic acids. Applied and Environmental Microbiology, 64(8), 2844–2852. [Link]

-

Weatherburn, M. W. (1967). Phenol-hypochlorite reaction for determination of ammonia. Analytical Chemistry, 39(8), 971–974. [Link]

-

Lloyd, M. D. (2020).[5] High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772.[5] [Link]

- Reymond, J. L. (2006). Enzyme assays. Wiley-VCH. (General reference for GLDH coupled assays in HTS).

Sources

- 1. Amidase - Wikipedia [en.wikipedia.org]

- 2. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2R)-2-(4-nitrophenyl)propanamide | C9H10N2O3 | CID 966370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 2-(4-Nitrophenyl)propanamide in High-Purity Pharmaceutical Manufacturing

This guide details the role of 2-(4-Nitrophenyl)propanamide as a critical chiral resolution intermediate in the manufacturing of Indoprofen and related 2-arylpropionic acid (2-APA) NSAIDs.

Executive Summary

In the pharmaceutical development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), specifically the "profen" class (2-arylpropionic acids), the shift towards single-enantiomer formulations is driven by the need to minimize toxicity and maximize efficacy. This compound serves as a pivotal "resolvable intermediate." Unlike its acid or ester counterparts, the amide functionality offers superior stability and specificity for biocatalytic kinetic resolution , allowing for the cost-effective production of (S)-Indoprofen (a potent COX inhibitor) with high enantiomeric excess (

This guide outlines the mechanistic role of this intermediate, provides a validated protocol for its biocatalytic resolution, and details its downstream conversion to the Active Pharmaceutical Ingredient (API).

Chemical Pathway & Mechanism

The manufacturing utility of this compound lies in its position at the divergence point between racemic synthesis and chiral purification.

The "Amide Advantage" in Resolution

While 2-arylpropionic esters are prone to spontaneous (non-selective) hydrolysis in aqueous media, the amide bond in this compound is chemically robust. This stability ensures that any hydrolysis observed during processing is strictly enzymatic , driven by highly selective amidases (e.g., from Rhodococcus sp. or Pseudomonas sp.), resulting in superior optical purity.

Manufacturing Workflow

The following diagram illustrates the pathway from the raw material (Ethylbenzene or 2-Phenylpropanamide) to the final API, highlighting the critical resolution step.

Figure 1: Synthetic pathway for (S)-Indoprofen utilizing this compound as the resolution pivot.

Experimental Protocols

Protocol A: Biocatalytic Resolution (Enantioselective Hydrolysis)

Objective: Isolate (S)-2-(4-nitrophenyl)propionic acid from racemic this compound. Scope: Lab-scale (10g) to Pilot-scale validation.

Reagents:

-

Substrate: rac-2-(4-Nitrophenyl)propanamide (Purity > 98%)

-

Biocatalyst: Immobilized Amidase (e.g., Novozym 435 or Rhodococcus erythropolis whole cells)

-

Buffer: 0.1 M Potassium Phosphate (pH 7.0)

-

Co-solvent: DMSO or MTBE (optional, < 5% v/v to improve solubility)

Procedure:

-

Preparation: Suspend 10.0 g (51.5 mmol) of racemic amide in 450 mL of Phosphate Buffer (pH 7.0). Sonicate for 10 minutes to create a fine dispersion.

-

Note: If solubility is poor, add 5% DMSO. The amide does not need to be fully dissolved; the enzyme will act on the dissolved fraction, driving equilibrium.

-

-

Initiation: Add 1.0 g of Immobilized Amidase. Incubate at 30°C with orbital shaking (150 rpm).

-

Monitoring: Monitor reaction progress via HPLC (See Section 4) every 2 hours.

-

Stop Condition: Terminate when conversion reaches ~45-50%. Do not exceed 50% to prevent hydrolysis of the (R)-enantiomer (which lowers ee).

-

-

Quenching: Filter off the immobilized enzyme.

-

Separation (Critical Step):

-

Isolation: Acidify the aqueous phase to pH 2.0 with 2M HCl. The (S)-2-(4-nitrophenyl)propionic acid will precipitate.

-

Purification: Filter the white solid, wash with cold water, and dry under vacuum at 45°C.

Expected Yield: ~40-45% (theoretical max 50%). Optical Purity: > 98% ee (S-isomer).[3]

Protocol B: Downstream Conversion to Indoprofen

Objective: Convert the resolved (S)-acid into the final API.

-

Nitro Reduction:

-

Dissolve (S)-2-(4-nitrophenyl)propionic acid in Methanol.

-

Add 10% Pd/C catalyst (5 wt% loading).

-

Hydrogenate at 3 bar (45 psi) H2 pressure for 4 hours at RT.

-

Filter catalyst to obtain (S)-2-(4-aminophenyl)propionic acid .

-

-

Cyclization (Phthalimide Formation):

-

Mix the amine intermediate (1 eq) with Phthalic Anhydride (1.1 eq) in Glacial Acetic Acid.

-

Reflux for 3-5 hours.

-

Cool to room temperature. The product, (S)-Indoprofen , crystallizes out.[4]

-

Recrystallize from Ethanol/Water.

-

Analytical Validation

Quality control relies on distinguishing the amide from the acid and separating enantiomers.

| Parameter | Method | Conditions | Acceptance Criteria |

| Identity | HPLC-UV / MS | C18 Column, ACN:Water (0.1% TFA), Gradient | RT match std; Mass [M+H]+ 195.2 |

| Chiral Purity | Chiral HPLC | Column: Chiralcel OJ-H or OD-HMobile Phase: Hexane:IPA (90:10)Flow: 1.0 mL/min | ee > 98.0% |

| Conversion | Reverse Phase HPLC | C18, isocratic ACN:Buffer | Amide < 0.5% in final Acid |

Safety & Handling (E-E-A-T)

-

Nitro Compounds: this compound possesses a nitro group.[5] While generally stable, nitroaromatics can be energetic. Avoid heating dry solids above 100°C without thermal analysis (DSC).

-

Toxicity: Treat as a potential skin sensitizer and irritant. Use standard PPE (gloves, goggles, fume hood).

-

Waste: Aqueous streams from the resolution step contain biological material (enzymes) and should be deactivated (bleach or autoclave) before disposal.

References

-

Biocatalytic Resolution of Profens: Morrone, R., et al. "Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification." ResearchGate.

-

Indoprofen Synthesis: "Synthesis of Indoprofen." Yakhak Hoeji, Vol 35, No 4.

-

Compound Data: PubChem CID 966370: (2R)-2-(4-nitrophenyl)propanamide.

-

General Biocatalysis: "Enzymatic kinetic resolution of ibuprofen." SciSpace.

Sources

Application Notes and Protocols for the Chemical Derivatization of 2-(4-Nitrophenyl)propanamide to Enhance Biological Properties

Abstract

This document provides a comprehensive guide for the chemical derivatization of 2-(4-nitrophenyl)propanamide, a nitroaromatic compound with potential biological activities. The primary objective is to furnish researchers, medicinal chemists, and drug development professionals with a strategic framework and detailed protocols for synthesizing novel analogs with enhanced therapeutic properties, particularly antimicrobial and anticancer activities. The rationale for derivatization is grounded in the established role of the nitro group as both a pharmacophore and a potential toxicophore, where structural modifications can modulate bioactivity and improve safety profiles.[1][2][3] This guide details synthetic strategies for N-alkylation and N-acylation of the parent amide, protocols for spectroscopic characterization of the resulting derivatives, and methodologies for in vitro biological evaluation.

Introduction: Rationale for Derivatization

This compound belongs to the class of nitroaromatic compounds, which are recognized for a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][4] The biological action of these molecules is often linked to the reductive bioactivation of the nitro group within target cells, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules like DNA and proteins.[2][5][6]

While the nitro group is crucial for bioactivity, it can also contribute to toxicity in host cells.[2][5] Chemical derivatization of the amide moiety of this compound offers a strategic approach to:

-

Enhance Target Specificity and Potency: Modification of the amide group can alter the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, potentially leading to improved interactions with microbial or cancer cell targets.

-

Modulate Drug-like Properties: Derivatization can improve pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME).

-

Reduce Off-Target Toxicity: By altering the electronic properties and steric environment of the molecule, it may be possible to decrease its susceptibility to reduction by mammalian nitroreductases while maintaining its activation by microbial or tumor-specific enzymes.

This guide will focus on two primary derivatization strategies at the amide nitrogen: N-alkylation and N-acylation. These modifications are readily achievable and offer a diverse range of substituents to be introduced, allowing for a systematic exploration of the structure-activity relationship (SAR).

Chemical Derivatization Strategies and Protocols

The following section outlines detailed protocols for the synthesis of novel N-substituted derivatives of this compound. The parent compound, this compound, serves as the starting material.

Synthesis of the Parent Compound: this compound

A standard method for the synthesis of the parent amide from 2-(4-nitrophenyl)propanoic acid is provided for completeness.

Protocol 2.1: Amidation of 2-(4-Nitrophenyl)propanoic Acid

-

Materials: 2-(4-nitrophenyl)propanoic acid, thionyl chloride (SOCl₂), ammonium hydroxide (NH₄OH), anhydrous dichloromethane (DCM), ice bath, rotary evaporator.

-

Procedure:

-

In a round-bottom flask, suspend 2-(4-nitrophenyl)propanoic acid (1.0 eq) in anhydrous DCM.

-

Cool the suspension in an ice bath and add thionyl chloride (1.2 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Carefully add the crude acyl chloride to a cooled, stirred solution of concentrated ammonium hydroxide (excess).

-

Stir the mixture vigorously for 1 hour.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to yield this compound.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

-

N-Alkylation of this compound

N-alkylation introduces an alkyl group onto the amide nitrogen, which can significantly impact the compound's lipophilicity and steric profile.

Protocol 2.2: N-Alkylation using Alkyl Halides

-

Materials: this compound, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous dimethylformamide (DMF), alkyl halide (e.g., benzyl bromide, ethyl iodide), ice bath, saturated aqueous ammonium chloride (NH₄Cl).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the amide anion.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

N-Acylation of this compound

N-acylation introduces an acyl group, forming an imide. This modification can alter the electronic properties and hydrogen bonding capabilities of the amide moiety.

Protocol 2.3: N-Acylation using Acyl Chlorides

-

Materials: this compound, triethylamine (Et₃N), acyl chloride (e.g., acetyl chloride, benzoyl chloride), anhydrous dichloromethane (DCM), ice bath.

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM and add triethylamine (1.5 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add the acyl chloride (1.2 eq) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography.

-

Figure 1: General workflow for the synthesis and derivatization of this compound.

Spectroscopic Characterization of Derivatives

Thorough characterization of the newly synthesized compounds is essential to confirm their structure and purity. The following spectroscopic techniques are recommended.

Table 1: Key Spectroscopic Data for Characterization

| Technique | Parent Compound: this compound | Expected Changes in N-Alkyl Derivatives | Expected Changes in N-Acyl Derivatives |

| ¹H NMR | Signals for aromatic protons, a quartet for the α-proton, a doublet for the methyl group, and two broad singlets for the -NH₂ protons. | Disappearance of the two -NH₂ signals and appearance of new signals corresponding to the alkyl group protons. | Disappearance of the two -NH₂ signals and appearance of a single -NH signal, along with new signals for the acyl group protons. |

| ¹³C NMR | Resonances for aromatic carbons, the carbonyl carbon, the α-carbon, and the methyl carbon. | Appearance of new resonances for the carbons of the introduced alkyl group. | Appearance of a second carbonyl carbon resonance and new signals for the carbons of the acyl group. |

| FT-IR | Characteristic N-H stretching bands (two peaks) around 3200-3400 cm⁻¹, a strong C=O stretching band around 1650 cm⁻¹, and N-O stretching bands for the nitro group. | Disappearance of the two N-H stretching bands and the appearance of a single N-H stretch (for secondary amides) or its absence (for tertiary amides). | Appearance of two C=O stretching bands characteristic of imides. |

| Mass Spec. | A molecular ion peak corresponding to the mass of the parent compound and characteristic fragmentation patterns. | A molecular ion peak corresponding to the mass of the N-alkylated derivative. | A molecular ion peak corresponding to the mass of the N-acylated derivative. |

Biological Evaluation Protocols

The following protocols provide a framework for assessing the enhanced biological properties of the synthesized derivatives.

Antimicrobial Activity Assays

Protocol 4.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7]

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), synthesized compounds, positive control antibiotic (e.g., Ciprofloxacin), spectrophotometer.

-

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculate each well containing the compound dilutions with the bacterial suspension.

-

Include a positive control (inoculum with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 16-20 hours.

-

The MIC is the lowest concentration of the compound with no visible bacterial growth.

-

Sources

- 1. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 2. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]

- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Strategies for improving the reaction yield of 2-(4-Nitrophenyl)propanamide synthesis

Welcome to the technical support center for the synthesis of 2-(4-Nitrophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges during this synthetic process. As Senior Application Scientists, we have compiled field-proven insights and data to help you optimize your reaction yields and obtain high-purity products.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions to improve your experimental outcomes.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A low yield in the synthesis of this compound is a common issue that can typically be traced back to one of four areas: inefficient activation of the carboxylic acid, sub-optimal reaction conditions, issues with the amine source, or losses during workup and purification.

Pillar 1: Inefficient Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Therefore, the carboxylic acid must first be converted into a more electrophilic "activated" intermediate.

-

Acyl Chloride Formation: A classic method involves converting 2-(4-nitrophenyl)propanoic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][3] While effective, this two-step process can be harsh and may not be compatible with sensitive functional groups. It is crucial to remove any excess SOCl₂ or oxalyl chloride before adding the amine, as these reagents will react with it.[3]

-

Coupling Reagents: A more common and milder approach is the use of coupling reagents in a one-pot synthesis. These reagents generate a highly reactive intermediate in situ. However, the choice of reagent is critical.[4] Carbodiimides like DCC and EDC are common but can lead to the formation of N-acylurea byproducts and may require additives to prevent racemization.[4][5] Uronium-based reagents like HATU are highly efficient and fast but are more expensive.[6][7]

Solution: If you suspect poor activation, consider switching your coupling reagent. For many applications, a combination of EDC with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) provides a good balance of reactivity, cost-effectiveness, and suppression of side reactions.[8]

Table 1: Comparison of Common Coupling Reagents

| Coupling Reagent | Pros | Cons | Typical Additive | Byproduct |

| DCC (Dicyclohexylcarbodiimide) | Inexpensive, effective | Dicyclohexylurea (DCU) byproduct can be difficult to remove; potent allergen | HOBt, DMAP | Dicyclohexylurea (DCU) |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble byproduct is easily removed during aqueous workup | More expensive than DCC; less reactive | HOBt, HOAt | Water-soluble urea |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Very high efficiency and fast reaction times; low racemization[7] | Expensive; can react with the amine if not used correctly | None typically needed | Tetramethylurea |

Pillar 2: Sub-optimal Reaction Conditions

-

Solvent: The choice of solvent is crucial. Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are preferred as they effectively dissolve the reactants without interfering with the reaction.[1][6]

-

Temperature: Most amide couplings proceed well at room temperature.[1] If the reaction is sluggish due to sterically hindered reactants, gentle heating (e.g., to 40-50 °C) may be beneficial. However, excessive heat can promote side reactions and racemization.

-

Stoichiometry & Base: The reaction requires a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction (e.g., HCl from an acyl chloride) and to deprotonate the ammonium salt of the amine starting material, if used.[1][8] Using 2-3 equivalents of the base is common practice.

Solution: Ensure your reagents are anhydrous, as water can hydrolyze the activated intermediate. Start the reaction at 0 °C, especially during the addition of the coupling reagent, to control any initial exotherm, and then allow it to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

Q2: My NMR/LC-MS shows multiple unexpected peaks. What are common side products and how can I avoid them?

The presence of impurities indicates that side reactions are occurring. Identifying these byproducts is key to diagnosing and solving the problem.

-

Unreacted Starting Material: The most common "impurity" is simply unreacted 2-(4-nitrophenyl)propanoic acid. This points to incomplete activation or insufficient reaction time.

-

N-acylurea Byproduct: When using carbodiimide reagents like DCC or EDC without an additive, the O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, halting the desired reaction.[1]

-

Epimerization/Racemization: The chiral center alpha to the carbonyl group in 2-(4-nitrophenyl)propanoic acid is susceptible to racemization, especially under harsh conditions (e.g., high heat or incorrect base). This is a critical concern in pharmaceutical applications.

Solution:

-

Add HOBt or HOAt: If using EDC or DCC, always include at least one equivalent of HOBt or HOAt. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearranging and minimizes racemization.[4][8]

-

Control the Base: Use a hindered, non-nucleophilic base like DIPEA. Avoid using bases like 4-Dimethylaminopyridine (DMAP) as the primary base with carbodiimides, as it can sometimes accelerate side reactions, though it is often used catalytically in other acylation reactions.[9]

-

Monitor the Reaction: Use TLC or LC-MS to track the consumption of the starting material. If the reaction stalls, a small, additional charge of the coupling reagent may help drive it to completion.

Diagram: Troubleshooting Low Yield and Impurities

This decision tree can help diagnose the root cause of poor reaction outcomes.

Caption: A decision tree for troubleshooting common synthesis issues.

Q3: I'm having trouble purifying the final product. What are the best practices?

Purification can be challenging, especially if byproducts have similar polarities to the desired amide.

-

Aqueous Workup: After the reaction is complete, a standard aqueous workup is essential.

-

Quench the reaction with water or a dilute acid (e.g., 1M HCl) to neutralize the base.

-

Extract the product into an organic solvent like ethyl acetate or DCM.

-

Wash the organic layer sequentially with dilute acid (to remove any remaining amine and base), saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and finally with brine (to remove residual water).

-

Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

-

Chromatography: If impurities remain, flash column chromatography on silica gel is the most common method.[6] A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity is typically effective. However, some amides can show poor behavior on silica, leading to tailing and reduced yield.[10]

-

Recrystallization: This can be an excellent and often higher-yielding alternative to chromatography if a suitable solvent system can be found.[10] Try solvents like ethanol, acetonitrile, or mixtures of ethyl acetate and hexane. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[10]

Pro-Tip: If you used DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents like DCM and can often be removed by simple filtration of the reaction mixture before the aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

The most direct and widely used method is the coupling of 2-(4-nitrophenyl)propanoic acid with an amine source using a coupling reagent. The carboxylic acid precursor is accessible through methods such as the reaction of 4-nitrophenyl halides with methylmalonate esters, followed by hydrolysis and decarboxylation.[11][12]

Diagram: Standard Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Q2: What are the critical safety considerations for this synthesis?

-

Coupling Reagents: Carbodiimides like DCC are potent sensitizers and can cause severe allergic skin reactions. Always handle them with gloves in a well-ventilated fume hood.

-

Activating Agents: Reagents like thionyl chloride and oxalyl chloride are highly corrosive and toxic. They react violently with water to release toxic gases (SO₂ and HCl/CO/CO₂ respectively). All work must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Solvents: Organic solvents like DCM and DMF have associated health risks. DCM is a suspected carcinogen, and DMF is a reproductive toxin. Minimize exposure and handle them only in a fume hood.

-

Bases: Organic bases like TEA and DIPEA are corrosive and have strong odors. Handle with care.

Q3: Can I use aqueous ammonia as my amine source?

While seemingly convenient, using aqueous ammonia is generally not recommended for coupling reactions that employ water-sensitive activated intermediates (like O-acylisoureas or acyl chlorides). The water will compete with the ammonia as a nucleophile, leading to the hydrolysis of your activated acid back to the starting material and significantly reducing your yield.

A better approach is to use ammonium chloride (NH₄Cl) in combination with two or more equivalents of a non-nucleophilic base like DIPEA. The base deprotonates the ammonium ion in situ to generate anhydrous ammonia directly in the reaction flask.

Experimental Protocol: Synthesis using EDC/HOBt

This protocol provides a reliable method for synthesizing this compound on a laboratory scale.

Reagents & Materials:

-

2-(4-Nitrophenyl)propanoic acid (1.0 eq)

-

Ammonium Chloride (NH₄Cl) (1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-(4-nitrophenyl)propanoic acid (1.0 eq), ammonium chloride (1.2 eq), and HOBt (1.2 eq).

-

Dissolution: Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration with respect to the carboxylic acid).

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Base Addition: Slowly add DIPEA (2.5 eq) to the stirred solution.

-

Activation: Add EDC (1.2 eq) portion-wise to the cold solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) to confirm the consumption of the starting carboxylic acid.

-

Workup:

-

Pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with Ethyl Acetate.

-

Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to yield pure this compound.

References

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

- Pace, V., et al. (2010). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 12(9), 1940-1943.

- Li, L., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(7), 1149-1157.

-

JoVE. (2023). Preparation of Amides. Retrieved from [Link]

- Patel, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 133-140.

- Gutiérrez, C., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.

-

ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimized reaction conditions for the amide formation step. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

- Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228-4243.

- Green, S. P., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7703-7727.

-

ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

-

WIPO Patentscope. (2015). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]

- Olsson, R., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11488-11493.

-

Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

-

LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

-

Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. Retrieved from [Link]

- Google Patents. (1981). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.

-

MDPI. (2018). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]

- Patsnap. (2022). Synthesis method of 2-(4-nitrophenyl) butyric acid.

-

ResearchGate. (2006). A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. Retrieved from [Link]

-

NIH. (2019). Amide Activation in Ground and Excited States. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-2-(4-nitrophenyl)propanamide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

- Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096.

-

LibreTexts. (2023). Conversion of nitriles to amides. Retrieved from [Link]

Sources

- 1. Amide Synthesis [fishersci.dk]

- 2. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. hepatochem.com [hepatochem.com]

- 5. Video: Preparation of Amides [jove.com]

- 6. growingscience.com [growingscience.com]

- 7. bca-protein.com [bca-protein.com]

- 8. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]

Technical Support Center: Overcoming Challenges in the Purification of 2-(4-Nitrophenyl)propanamide

Welcome to the technical support center for the purification of 2-(4-Nitrophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the integrity and purity of your final product.

I. Troubleshooting Guide: From Crude Product to High-Purity Compound

This section addresses specific issues you may encounter during the purification of this compound, offering explanations for the underlying causes and detailed protocols for resolution.

Issue 1: Low Yield After Initial Purification Steps

Q: I'm experiencing a significant loss of product after my initial workup and extraction. What are the likely causes and how can I mitigate this?

A: Low recovery of this compound can often be attributed to its moderate polarity, which can lead to partitioning into the aqueous phase during extractions, or to product degradation under certain conditions.

Causality and Strategic Solutions:

-

pH-Dependent Solubility & Hydrolysis: The amide functional group in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, forming 2-(4-nitrophenyl)propanoic acid and ammonia.[1] Amides are generally neutral, but extreme pH can catalyze their degradation.[2] A recent study on fentanyl analogs, which also contain a propanamide moiety, highlighted that these compounds are generally unstable in strongly alkaline environments.[3]

-

Emulsion Formation: The presence of impurities can sometimes lead to the formation of stable emulsions during aqueous workups, trapping the product and making phase separation difficult.

Troubleshooting Protocol:

-

pH Control During Extraction:

-

Maintain a neutral to slightly acidic pH (around 6-7) in the aqueous phase during extraction to minimize amide hydrolysis.

-

Use a mild acidic wash (e.g., dilute HCl) to remove any basic impurities like unreacted amines, but avoid prolonged contact time.[2]

-

Similarly, a mild basic wash (e.g., saturated sodium bicarbonate solution) can remove acidic impurities, but should be performed quickly and at a low temperature.[2]

-

-

Solvent Selection for Extraction:

-

Utilize a water-immiscible organic solvent in which this compound has good solubility. Dichloromethane (DCM) and ethyl acetate are common choices.

-

If emulsions form, adding a small amount of brine (saturated NaCl solution) can help to break the emulsion by increasing the ionic strength of the aqueous phase.

-

-

Back-Extraction: To recover any product that has partitioned into the aqueous layer, perform a back-extraction of the aqueous phase with a fresh portion of the organic solvent.[2]

Issue 2: Persistent Yellow Coloration in the Purified Product

Q: My final product of this compound has a persistent yellow tint, even after recrystallization. What is causing this and how can I remove it?

A: The yellow color is often indicative of residual nitro-aromatic impurities or degradation products. The 4-nitrophenyl group itself is a strong chromophore, and even trace amounts of related, highly conjugated impurities can impart color.

Causality and Strategic Solutions:

-

Starting Material Impurities: Impurities in the starting materials, such as 4-nitrophenol or other colored nitro compounds, can carry through the synthesis and be difficult to remove.

-

Oxidation/Degradation Products: The nitro group can be susceptible to side reactions, and the benzylic position is potentially prone to oxidation, leading to colored byproducts. A process for purifying nitro aliphatic compounds involves aerating the impure compound to polymerize color-forming bodies into non-volatile products before distillation.[4]

Troubleshooting Protocol:

-

Activated Carbon Treatment:

-

Dissolve the colored product in a suitable hot solvent (e.g., ethanol or ethyl acetate).

-

Add a small amount (typically 1-2% by weight) of activated carbon to the hot solution.

-

Stir or gently boil the mixture for 5-10 minutes. The activated carbon will adsorb many colored impurities.

-

Perform a hot filtration to remove the activated carbon. Be cautious as the filtrate will be hot and flammable.

-

Allow the filtrate to cool slowly for recrystallization.

-

-

Chromatographic Purification:

-

If color persists after recrystallization, column chromatography is a more effective method for separating closely related impurities.

-

A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the target compound from colored impurities.

-

Issue 3: Difficulty in Achieving High Purity by Recrystallization

Q: I'm struggling to achieve >99% purity for this compound by recrystallization alone. What factors should I consider to optimize this process?

A: Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and the impurity profile.[5] The goal is to find a solvent (or solvent system) in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.[5][6]

Causality and Strategic Solutions:

-

Inappropriate Solvent Choice: If the product is too soluble in the chosen solvent at low temperatures, recovery will be poor. If it is not soluble enough at high temperatures, a large volume of solvent will be needed, which can also lead to low recovery.

-

"Oiling Out": The compound may separate from the solution as a liquid (an oil) rather than a solid, which often traps impurities. This happens when the melting point of the solid is lower than the boiling point of the solvent.

-

Co-crystallization of Impurities: If an impurity has a very similar structure and polarity to the desired product, it may co-crystallize, making separation by this method difficult.

Optimized Recrystallization Protocol:

-

Solvent Screening:

-

Test the solubility of your crude product in a range of solvents at both room temperature and at their boiling points. Common solvents to try for amides include ethanol, acetone, acetonitrile, and mixtures like hexane/ethyl acetate.[7][8]

-

A good single solvent will dissolve the compound when hot but not when cold.

-

For a binary solvent system, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). Then add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.[8]

Solvent System Rationale Ethanol/Water Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization. Ethyl Acetate/Hexane A common system for compounds of intermediate polarity.[8][9] Toluene Can be effective for aromatic compounds and has been used in the crystallization of similar propanamide derivatives.[10] -

-

Preventing "Oiling Out":

-

If the product oils out, try using a larger volume of solvent or a solvent with a lower boiling point.

-

Re-heat the solution until the oil dissolves completely, then allow it to cool very slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature.

-

Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce nucleation and crystal formation.

-

-

Seeding:

-

If you have a small amount of pure this compound, adding a tiny crystal (a seed crystal) to the cooled, saturated solution can initiate crystallization.

-

II. Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in the synthesis of this compound?

A1: The impurity profile depends on the synthetic route. Common impurities can include:

-

Unreacted Starting Materials: Such as 2-(4-nitrophenyl)propanoic acid or the corresponding amine, depending on the amidation method.

-

Isomeric Impurities: If the starting materials contain isomers (e.g., 2-nitrophenyl or 3-nitrophenyl derivatives), these may carry through the synthesis.[11][12]

-

By-products of the Coupling Reaction: Depending on the reagents used, by-products from the coupling agents can be present.

-

Hydrolysis Product: 2-(4-nitrophenyl)propanoic acid, if the amide is exposed to harsh acidic or basic conditions during workup or purification.[1]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is often best for a comprehensive purity assessment.[13][14]

-

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used to detect and identify impurities if they are present in sufficient quantities (typically >1%).

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) to identify unknown impurities.

-

Quantitative NMR (qNMR): Can be used for highly accurate purity determination without the need for a specific reference standard for every impurity.[13]

| Technique | Primary Use | Typical Limit of Quantitation (LOQ) |

| HPLC-UV | Routine purity checks, quantification of known and unknown impurities. | ~0.03%[13] |

| ¹H NMR | Structural confirmation, detection of major impurities. | ~0.1-1% |

| LC-MS | Identification of unknown impurities, confirmation of expected by-products. | Varies, can be very low. |

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Amides can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible adsorption.[7]

-

Deactivate the Silica: You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent system.[2]

-

Switch the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

-

Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography (e.g., using a C18 stationary phase) is an excellent alternative where the mobile phase is polar (e.g., water/acetonitrile) and the stationary phase is non-polar.

Q4: What is the thermal stability of this compound? Should I be concerned about degradation during purification?

-

Solvent Removal: Use a rotary evaporator at a moderate temperature (e.g., 40-50°C) and under reduced pressure to remove solvents. Avoid prolonged heating.

-

Drying: Dry the final product in a vacuum oven at a mild temperature (e.g., room temperature to 40°C) to remove residual solvents.

-

DSC Analysis: If thermal stability is a major concern for your application, performing Differential Scanning Calorimetry (DSC) can provide information on the melting point and decomposition temperature of your compound.[15]

III. Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound, incorporating the troubleshooting steps discussed.

Caption: Decision workflow for purification of this compound.

References

-

2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). (2R)-2-(4-nitrophenyl)propanamide. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. Retrieved February 10, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 10, 2026, from [Link]

-

EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved February 10, 2026, from [Link]

-

Shalini, S., et al. (2018). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Retrieved February 10, 2026, from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 10, 2026, from [Link]

-

United States Environmental Protection Agency. (n.d.). Propanamide, 2-amino-N-(4-nitrophenyl)-3-[(phenylmethyl)thio]-, (2R)- Properties. Retrieved February 10, 2026, from [Link]

-

Chemsrc. (n.d.). 2-(4-nitrophenyl)propan-2-amine | CAS#:3276-37-7. Retrieved February 10, 2026, from [Link]

-

CEM Corporation. (n.d.). Hydrolysis Reaction. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). 2-(4-Nitrophenyl)propan-2-amine. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-